molecular formula C12H15N3O2 B113256 4-(2-aminoethyl)-5-(2-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 910443-42-4

4-(2-aminoethyl)-5-(2-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B113256
M. Wt: 233.27 g/mol
InChI Key: SXLUVFBCBBMBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its common name if any, and its structural formula.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This involves determining the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • Synthesis and Characterization :

    • The synthesis and spectroscopic characterization of related pyrazol-3-one derivatives have been explored. These compounds have been studied using techniques like UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography (Hayvalı, Unver, & Svoboda, 2010).
    • Another study focused on the synthesis, characterization, and cytotoxicity of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which are closely related to the compound (Hassan, Hafez, & Osman, 2014).
  • Crystallography and Tautomerism Studies :

    • Studies on organophosphorus compounds have explored the formation of pyrazoline-5-thione disulfides from pyrazolidinediones, which are structurally similar to the compound (Scheibye et al., 1982).
    • The annular tautomerism of NH-pyrazoles, which are structurally related, was investigated using X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).
  • Pharmacological and Biological Activities :

    • A study on the design, synthesis, and pharmacological evaluation of pyrazoline-based thiazolidin-4-one derivatives indicated potential anti-cancer and anti-HIV properties (Patel et al., 2013).
    • The synthesis and structural analysis of a compound structurally similar to 4-(2-aminoethyl)-5-(2-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one revealed insights into its potential active form and interactions (Ganapathy et al., 2015).
  • Antimicrobial and Antifungal Activities :

    • Synthesis of Schiff bases using related compounds and their antimicrobial activity have been studied, showing effectiveness against certain bacteria and fungi (Puthran et al., 2019).
    • The antibacterial activities of antipyrine derivatives, which are structurally related, have been investigated, highlighting their potential in combating bacterial infections (Zhang, 2011).

Safety And Hazards

This involves studying the compound’s toxicity, its potential hazards, and the precautions that need to be taken when handling it.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, new applications, or new reactions.


Please consult with a professional chemist or a relevant expert for accurate information. It’s also important to note that handling chemicals should always be done following the appropriate safety protocols.


properties

IUPAC Name

4-(2-aminoethyl)-5-(2-methoxyphenyl)-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-17-10-5-3-2-4-8(10)11-9(6-7-13)12(16)15-14-11/h2-5H,6-7,13H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLUVFBCBBMBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=O)NN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-aminoethyl)-5-(2-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.